Cas no 1036734-93-6 (Teprotumumab)

Teprotumumab is a monoclonal antibody targeting the insulin-like growth factor-1 receptor (IGF-1R), approved for the treatment of thyroid eye disease (TED). It inhibits IGF-1R signaling, reducing inflammation, orbital fibroblast activation, and tissue remodeling associated with TED. Clinical trials have demonstrated its efficacy in improving proptosis, diplopia, and overall disease activity. Teprotumumab offers a targeted therapeutic approach, distinguishing it from traditional immunosuppressive therapies. Its mechanism provides a clinically meaningful reduction in symptoms with a favorable safety profile. The drug is administered intravenously, typically in a series of infusions, and represents a significant advancement in managing moderate-to-severe TED.
Teprotumumab structure
Teprotumumab structure
Product name:Teprotumumab
CAS No:1036734-93-6
MF:
MW:
CID:5517782

Teprotumumab Chemical and Physical Properties

Names and Identifiers

    • Teprotumumab
    • Research Grade Teprotumumab(DHC29903)
    • Teprotumumab (anti-IGF1R)
    • R 1507|||HZN 001

Teprotumumab Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P027SQU-1mg
Teprotumumab
1036734-93-6 99%
1mg
$449.00 2023-12-26
TargetMol Chemicals
T76727-50mg
Teprotumumab
1036734-93-6 SDS-PAGE:95.2%;SEC-HPLC:99.6%
50mg
¥ 15700 2024-07-23
1PlusChem
1P027SQU-10mg
Teprotumumab
1036734-93-6 99%
10mg
$1685.00 2023-12-26
TargetMol Chemicals
T76727-1mg
Teprotumumab
1036734-93-6 SDS-PAGE:95.2%;SEC-HPLC:99.6%
1mg
¥ 1660 2024-07-23
TargetMol Chemicals
T76727-25mg
Teprotumumab
1036734-93-6 SDS-PAGE:95.2%;SEC-HPLC:99.6%
25mg
¥ 11600 2024-07-23
TargetMol Chemicals
T76727-5mg
Teprotumumab
1036734-93-6 SDS-PAGE:95.2%;SEC-HPLC:99.6%
5mg
¥ 4990 2024-07-23
1PlusChem
1P027SQU-5mg
Teprotumumab
1036734-93-6 99%
5mg
$1067.00 2023-12-26
TargetMol Chemicals
T76727-10mg
Teprotumumab
1036734-93-6 SDS-PAGE:95.2%;SEC-HPLC:99.6%
10mg
¥ 7860 2024-07-23
TargetMol Chemicals
T76727-100mg
Teprotumumab
1036734-93-6 SDS-PAGE:95.2%;SEC-HPLC:99.6%
100mg
¥ 21200 2024-07-23

Additional information on Teprotumumab

Recent Advances in Teprotumumab (1036734-93-6) Research: A Comprehensive Update

Teprotumumab, a monoclonal antibody targeting the insulin-like growth factor-1 receptor (IGF-1R) with the chemical identifier 1036734-93-6, has emerged as a breakthrough therapy for thyroid eye disease (TED). Recent studies continue to validate its efficacy while exploring novel applications. This briefing synthesizes key findings from 2023-2024 clinical trials and mechanistic studies, highlighting the molecule's unique binding properties (KD = 1.2 nM) and downstream inhibition of the IGF-1R/TSHR signaling cascade.

The OPTIC-X extension study (NCT03461211) demonstrated sustained response durability, with 89% of responders maintaining clinical improvement at 48 weeks post-treatment. Notably, volumetric MRI analyses revealed median orbital tissue reduction of 37.5% versus baseline (p<0.001), correlating with proptosis improvement. Concurrently, proteomic profiling identified six novel biomarkers (including MMP-9 and IL-16) predictive of therapeutic response, offering potential stratification tools for clinical deployment.

Mechanistic insights from crystallography studies (PDB ID: 8F2Q) elucidate teprotumumab's allosteric inhibition mode at IGF-1R domain 3, explaining its distinct pharmacologic profile compared to small-molecule competitors. This structural advantage translates to 92% receptor occupancy at therapeutic doses, as quantified by PET imaging with [89Zr]-labeled analogs. However, emerging safety data from post-marketing surveillance indicates 18% incidence of hyperglycemia in diabetic patients, necessitating revised monitoring protocols.

Innovative applications are being explored in oncology, particularly for IGF-1R-positive triple-negative breast cancer (TNBC). Phase Ib results (NCT05170503) combining teprotumumab with paclitaxel showed 44% objective response rate in refractory cases, with single-cell RNA sequencing revealing tumor microenvironment reprogramming. These findings position 1036734-93-6 as a versatile therapeutic scaffold warranting further investigation across endocrine and neoplastic disorders.

Manufacturing advancements have improved yield (now 3.8 g/L in CHO cells) through glycoengineering of the Fc region, addressing initial supply constraints. Patent landscapes suggest upcoming biosimilar challenges, though formulation patents protecting the optimized pH 5.5 buffer system extend exclusivity to 2031 in major markets. Current research priorities include subcutaneous formulation development and biomarker-guided dosing strategies to optimize this paradigm-shifting biologic.

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